molecular formula C7H14N2O5 B12517195 D-Threonyl-L-serine CAS No. 656221-74-8

D-Threonyl-L-serine

Cat. No.: B12517195
CAS No.: 656221-74-8
M. Wt: 206.20 g/mol
InChI Key: GXDLGHLJTHMDII-VAYJURFESA-N
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Description

D-Threonyl-L-serine: is a dipeptide composed of the amino acids D-threonine and L-serine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. The combination of D-threonine and L-serine in a single molecule allows for unique structural and functional properties that can be exploited in different scientific and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Threonyl-L-serine typically involves the coupling of D-threonine and L-serine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis, where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of the peptide bond .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the necessary reagents. The process can be optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: D-Threonyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Threonyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    L-Threonyl-L-serine: Similar in structure but composed of L-threonine and L-serine.

    D-Threonyl-D-serine: Composed of D-threonine and D-serine.

    L-Threonyl-D-serine: Composed of L-threonine and D-serine.

Uniqueness: D-Threonyl-L-serine is unique due to the presence of both D- and L- amino acids, which can impart distinct structural and functional properties. This dipeptide can exhibit different biological activities and stability profiles compared to its counterparts composed solely of D- or L- amino acids .

Properties

CAS No.

656221-74-8

Molecular Formula

C7H14N2O5

Molecular Weight

206.20 g/mol

IUPAC Name

(2S)-2-[[(2R,3S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4-,5+/m0/s1

InChI Key

GXDLGHLJTHMDII-VAYJURFESA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@@H](CO)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)O)N)O

Origin of Product

United States

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